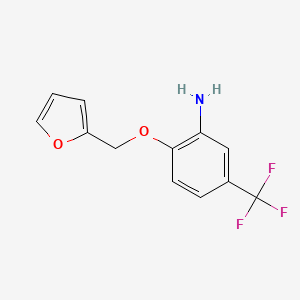
2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
In the field of proteomics , this compound is utilized as a biochemical tool for studying protein expression and function. Its unique structure allows it to interact with specific proteins, which can be useful for identifying protein-protein interactions and understanding the role of proteins in various biological processes .
Medicinal Chemistry
2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline: serves as a building block in medicinal chemistry for the synthesis of pharmaceuticals. Its trifluoromethyl group is particularly significant as it can improve the metabolic stability and bioavailability of potential drug candidates .
Agricultural Chemistry
In agriculture, this compound may be explored for developing novel pesticides or herbicides. The furylmethoxy moiety could potentially interact with enzymes or receptors in pests, providing a new approach to crop protection .
Material Science
This aniline derivative could be investigated for its applications in material science, particularly in the synthesis of polymers or coatings. Its ability to form stable bonds and introduce specific functional groups makes it valuable for creating advanced materials with desired properties .
Environmental Science
Researchers might study the environmental impact of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline , such as its biodegradability or potential as an environmental contaminant. Understanding its behavior in ecosystems is crucial for assessing risks and establishing safety protocols .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectroscopy. Its distinct chemical signature allows for precise detection and quantification in complex mixtures .
Biochemistry
The compound’s interaction with biological molecules can be harnessed in biochemistry for probing molecular pathways or as a reporter molecule in assay development. Its structural features may enable selective binding to specific biomolecules .
Pharmacology
Finally, in pharmacology, 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline might be employed in drug discovery programs. Its chemical framework can be modified to produce analogs with potential therapeutic effects, such as enzyme inhibitors or receptor modulators .
Safety and Hazards
The safety and hazards associated with this compound are not specified in the sources I found .
Relevant Papers I found a paper titled “A non-diazo approach to functionalized (2-furyl)-2-pyrrolidines through a cascade reaction of enynal-derived zinc carbenoids with β-arylaminoketones” that might be relevant . This study introduces a cascade approach for synthesizing functionalized (2-furyl)-2-pyrrolidines, showcasing both convergence and remarkable stereoselectivity .
Propriétés
IUPAC Name |
2-(furan-2-ylmethoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h1-6H,7,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXHBDHDPLACM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223408 |
Source


|
| Record name | 2-(2-Furanylmethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937596-82-2 |
Source


|
| Record name | 2-(2-Furanylmethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937596-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Furanylmethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)











